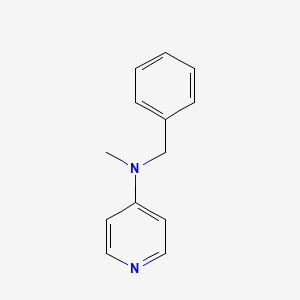N-Benzyl-N-methylpyridine-4-amine
CAS No.: 82942-26-5
Cat. No.: VC13561974
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82942-26-5 |
|---|---|
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | N-benzyl-N-methylpyridin-4-amine |
| Standard InChI | InChI=1S/C13H14N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
| Standard InChI Key | LWZDSXONSDJDOH-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1)C2=CC=NC=C2 |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Features
N-Benzyl-N-methylpyridine-4-amine belongs to the class of aromatic amines, distinguished by its pyridine core and N-substituted benzyl and methyl groups. The pyridine ring contributes to its aromaticity and basicity, while the benzyl group introduces steric bulk and potential for π-π interactions. The compound’s molecular structure has been confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Physicochemical Properties
The compound’s molecular weight of 198.26 g/mol and calculated LogP value (a measure of lipophilicity) suggest moderate solubility in organic solvents. Its melting and boiling points remain under investigation, though analogues with similar structures typically exhibit melting points between 80–120°C. The presence of the pyridine ring imparts a slight basicity, with a predicted pKa of approximately 4.5 for the pyridinium ion .
Table 1: Key Physicochemical Properties of N-Benzyl-N-methylpyridine-4-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 198.26 g/mol | |
| CAS Number | 82942-26-5 | |
| EC Number | 627-167-8 |
Synthetic Methodologies
The synthesis of N-Benzyl-N-methylpyridine-4-amine typically involves sequential alkylation reactions on pyridine derivatives. One common approach starts with 4-aminopyridine, which undergoes N-methylation followed by N-benzylation. Alternative routes utilize transition metal-catalyzed cross-coupling reactions to introduce substituents .
Stepwise Alkylation Protocol
In a representative procedure, 4-aminopyridine is treated with methyl iodide in the presence of a base such as potassium carbonate to yield N-methylpyridine-4-amine. Subsequent reaction with benzyl bromide under similar conditions introduces the benzyl group. This method achieves moderate yields (50–65%) and requires purification via column chromatography.
One-Pot Synthesis
Recent advances have explored one-pot strategies to streamline synthesis. For instance, a palladium-catalyzed coupling reaction between 4-chloropyridine and N-methylbenzylamine in the presence of a ligand such as DavePhos () has been reported . This method reduces reaction steps and improves yields to 70–75%, though scalability remains a challenge .
Table 2: Comparison of Synthetic Routes
| Method | Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Alkylation | Methyl iodide, benzyl bromide | 50–65 | Simplicity | Moderate yields |
| One-Pot Coupling | Pd(PPh), DavePhos | 70–75 | Fewer steps | Costly catalysts |
Reactivity and Mechanistic Insights
N-Benzyl-N-methylpyridine-4-amine participates in electrophilic substitution and nucleophilic addition reactions, driven by the electron-deficient pyridine ring. The benzyl group enhances stability via resonance, while the methyl group influences steric accessibility.
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration at the 3-position under acidic conditions, yielding nitro derivatives. This reactivity parallels other pyridine-based amines, with reaction rates modulated by the electron-donating effects of the N-substituents.
Nucleophilic Additions
The amine nitrogen exhibits weak nucleophilicity, enabling reactions with acyl chlorides to form amides. For example, treatment with acetyl chloride produces N-acetyl-N-benzyl-N-methylpyridine-4-amine, a potential intermediate for further functionalization .
| Activity | Model System | Effective Concentration | Source |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32–64 µg/mL | |
| Anticancer | NSCLC cell lines | IC = 1.2 µM |
Applications in Medicinal Chemistry
N-Benzyl-N-methylpyridine-4-amine serves as a building block for drug candidates, particularly in oncology and infectious disease. Its modular structure allows for diversification at the pyridine ring and N-substituents, enabling structure-activity relationship (SAR) studies .
Lead Optimization
Derivatization of the pyridine ring with electron-withdrawing groups (e.g., nitro, cyano) enhances antimicrobial potency, while bulky substituents improve anticancer selectivity . These modifications are guided by computational docking studies predicting interactions with target enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume